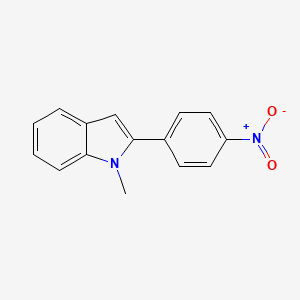

1-Methyl-2-(4-nitrophenyl)-1H-indole

Description

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-methyl-2-(4-nitrophenyl)indole |

InChI |

InChI=1S/C15H12N2O2/c1-16-14-5-3-2-4-12(14)10-15(16)11-6-8-13(9-7-11)17(18)19/h2-10H,1H3 |

InChI Key |

UCOFMVZOFASDLD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction Approach

One efficient method to prepare related 1-substituted indole derivatives, including 1-methyl-2-(4-nitrophenyl)-1H-indole analogues, involves copper(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, known as the "click" reaction. This method has been reported for synthesizing 1-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole, a closely related compound structurally similar to 1-methyl-2-(4-nitrophenyl)-1H-indole, by linking indole and nitrophenyl groups through a triazole ring.

- Indole (1 mmol) is reacted with 1-azido-4-nitrobenzene (1.2 mmol) and propargyl bromide (1.2 mmol) in a mixture of ionic liquid [bmim][PF6] and water.

- Cesium carbonate (Cs2CO3) acts as a base to facilitate the reaction.

- The reaction is carried out at room temperature for approximately 8 hours under stirring.

- The product is extracted with ethyl acetate and purified by column chromatography.

- Yields around 70% have been reported with this method.

- The product is characterized by melting point (121-123 °C), ^1H-NMR, FT-IR, and mass spectrometry.

| Reagents and Conditions | Details |

|---|---|

| Indole | 1 mmol |

| 1-Azido-4-nitrobenzene | 1.2 mmol |

| Propargyl bromide | 1.2 mmol |

| Base | Cs2CO3 (2 mmol) |

| Solvent | [bmim][PF6] ionic liquid + H2O |

| Temperature | Room temperature |

| Reaction time | 8 hours |

| Purification | Column chromatography (30% EtOAc/Hexane) |

| Yield | 70% |

This method is advantageous due to its mild conditions, good regioselectivity, and relatively high yields, making it suitable for synthesizing indole derivatives with nitrophenyl substituents connected via triazole linkers.

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Aromatics

Another approach to synthesize 1-substituted indoles bearing nitrophenyl groups involves nucleophilic aromatic substitution on fluoronitrobenzenes or nitrophenyl sulfonates with indole derivatives.

Key points from the literature:

- Indole or 1-methylindole is reacted with 1-fluoro-4-nitrobenzene or 4-nitrophenyl tosylates in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Sodium hydroxide or other bases are used to deprotonate the indole nitrogen to increase nucleophilicity.

- The reaction is typically carried out at room temperature or slightly elevated temperatures for a few hours.

- After completion, the mixture is quenched with water and the product extracted with ethyl acetate.

- Purification is done by column chromatography to isolate the desired 1-methyl-2-(4-nitrophenyl)-1H-indole.

- Reported yields are generally good to excellent (80-98%).

| Reagents and Conditions | Details |

|---|---|

| Indole or 1-methylindole | 5 mmol |

| 1-Fluoro-4-nitrobenzene | 5 mmol |

| Base | NaOH (5 mmol) |

| Solvent | DMSO (5 mL) |

| Temperature | Room temperature |

| Reaction time | 2 hours |

| Purification | Column chromatography |

| Yield | 80-98% |

This method is straightforward and uses commercially available starting materials, making it practical for laboratory synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CuAAC "Click" Cycloaddition | Indole, 1-azido-4-nitrobenzene, propargyl bromide, Cs2CO3, ionic liquid | Room temp, 8 h, ionic liquid + H2O | ~70 | Produces triazole-linked indole derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | 1-Methylindole, 1-fluoro-4-nitrobenzene, NaOH | Room temp, 2 h, DMSO | 80-98 | Direct arylation of indole nitrogen |

| Transition Metal-Catalyzed Cross-Coupling | 2-Halo-1-methylindole, 4-nitrophenylboronic acid, Pd catalyst | Elevated temp, inert atmosphere | Variable | Regioselective arylation at C-2 position |

Analytical Characterization

The synthesized compounds are typically characterized by:

- Melting Point (mp): For example, 1-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole shows mp 121-123 °C.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra confirm the substitution pattern and chemical environment.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups such as nitro and indole NH.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(4-nitrophenyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroindole derivatives.

Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of 1-methyl-2-(4-aminophenyl)-1H-indole.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitroindole derivatives.

Reduction: Aminoindole derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Methyl-2-(4-nitrophenyl)-1H-indole

1-Methyl-2-(4-nitrophenyl)-1H-indole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its derivatives are of interest for their potential biological activities, including antimicrobial and anticancer properties.

Chemistry

- Building Block for Synthesis 1-Methyl-2-(4-nitrophenyl)-1H-indole serves as a building block in the synthesis of more complex organic molecules and heterocycles. One common synthetic approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-nitrophenylhydrazine and 1-methyl-2-indanone. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions.

Biology

- Antimicrobial and Anticancer Research Derivatives of 1-Methyl-2-(4-nitrophenyl)-1H-indole are studied for their potential antimicrobial and anticancer properties. Indole derivative molecules have demonstrated good biological activity in different therapeutic areas .

Medicine

- Pharmacophore in Drug Development Research is ongoing to explore the potential of 1-Methyl-2-(4-nitrophenyl)-1H-indole as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Industry

- Organic Electronic Materials 1-Methyl-2-(4-nitrophenyl)-1H-indole is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Related Compounds: 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole

-

A study on triazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria.

These results indicate that certain derivatives possess comparable or superior antibacterial activity to established antibiotics like ciprofloxacin.

Compound MIC (µg/mL) Bacterial Strain Triazole A 0.25 S. aureus Triazole B 0.5 E. coli Triazole C 1 P. aeruginosa

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely $ \text{C}{15}\text{H}{12}\text{N}2\text{O}2 $ (estimated based on analogs).

Comparison with Structural Analogs

1-Methyl-2-(4-nitrophenyl)-1H-imidazole (CAS 334952-04-4)

Structural Differences : Replaces the indole core with an imidazole ring.

Properties :

- Molecular Weight : 203.2 g/mol .

- Electronic Effects : The imidazole ring is more electron-rich than indole, but the 4-nitrophenyl group still withdraws electrons.

Applications : Used in materials science and as a precursor in catalysis. The imidazole core may enhance metal-binding capacity compared to indole derivatives .

2-(2-Nitrophenyl)-1H-indole (CAS 59050-53-2)

Structural Differences : Nitro group at the ortho position on the phenyl ring.

Properties :

1-(1-Pentyl-1H-indol-3-yl)-2-(4-chlorophenyl)-ethanone (JWH-206)

Structural Differences : Ketone group at the 3-position and a 4-chlorophenyl substituent.

Properties :

- Molecular Weight: Higher ($ \text{C}{21}\text{H}{22}\text{ClNO} $, ~348.9 g/mol) due to the pentyl and chloro groups .

- Reactivity: The ketone moiety enables nucleophilic additions, unlike the nitro group in the target compound. Applications: Investigated as a cannabinoid receptor ligand, highlighting the role of substituent polarity in bioactivity .

1-Methyl-2-(triethylsilyl)-1H-indole

Structural Differences : Triethylsilyl group replaces the 4-nitrophenyl substituent.

Properties :

3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (CAS 1430076-20-2)

Structural Differences : Nitroethyl and fluorophenyl substituents at the 3-position.

Properties :

- Molecular Weight : 298.3 g/mol .

- Reactivity: The nitroethyl group may undergo reduction or cyclization reactions, distinct from the direct nitrophenyl group. Applications: Potential precursor for fluorinated pharmaceuticals, leveraging the fluorine atom’s metabolic stability .

Data Table: Key Properties of Compared Compounds

Mechanistic and Functional Insights

- Electron-Withdrawing vs.

- Biological Activity : Indole derivatives with sulfonyl or benzyl groups () show inhibitory potency against enzymes like BACE1, suggesting that the nitro group in the target compound could similarly modulate binding interactions .

- Synthetic Flexibility : The nitro group’s reducibility offers pathways for further functionalization (e.g., reduction to amine), which is less feasible in silylated or fluorinated analogs .

Biological Activity

1-Methyl-2-(4-nitrophenyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by a methyl group at the first position and a nitrophenyl group at the second position. This unique structure enhances its biological activity, making it a subject of interest in pharmacological research. The compound exhibits various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the nitro group on the phenyl ring significantly influences its electrophilic properties, which are crucial for its biological interactions. The indole moiety's electron-rich nature allows for various electrophilic substitution reactions, further enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that 1-Methyl-2-(4-nitrophenyl)-1H-indole demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 19 µg/mL |

The compound's effectiveness is comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent .

2. Anticancer Activity

The anticancer properties of 1-Methyl-2-(4-nitrophenyl)-1H-indole have been explored in various studies. It has shown promising results against different cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 14 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 7 |

These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, 1-Methyl-2-(4-nitrophenyl)-1H-indole exhibits anti-inflammatory properties. Studies have shown that it can effectively reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 72 |

These results indicate its potential use in treating inflammatory diseases .

The biological activities of 1-Methyl-2-(4-nitrophenyl)-1H-indole are largely attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, disrupting their function and leading to bacterial death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways that regulate cytokine production, thereby reducing inflammation.

Case Studies

Several case studies have highlighted the efficacy of 1-Methyl-2-(4-nitrophenyl)-1H-indole:

- A study conducted on human leukemia cell lines demonstrated significant apoptosis induction at concentrations as low as 5 µM.

- In vivo studies on murine models showed that administration of the compound resulted in reduced tumor sizes compared to control groups.

Q & A

Basic: What are the optimized synthetic pathways for 1-methyl-2-(4-nitrophenyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves Fischer indole synthesis followed by nitro-group introduction via electrophilic aromatic substitution. Key steps include:

- Alkylation of the indole nitrogen using methyl iodide under basic conditions (e.g., NaH in DMSO) to form 1-methylindole intermediates .

- Nitration at the 2-position using mixed acid (HNO₃/H₂SO₄) or directed metal-catalyzed methods. Temperature control (0–5°C) minimizes byproducts like 3-nitro isomers .

- Coupling with 4-nitrophenyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if pre-functionalized intermediates are used. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent (THF/toluene) critically affect yields (50–70%) .

Basic: What analytical techniques are recommended for structural elucidation of 1-methyl-2-(4-nitrophenyl)-1H-indole?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Single-crystal analysis confirms the nitro group’s orientation and indole planarity, with R-factors < 0.05 for high-resolution data .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions. The nitro group deshields adjacent protons (e.g., H-3 indole proton at δ 7.8–8.2 ppm) .

- Mass spectrometry : HR-ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₁N₂O₂: 275.0821) .

Basic: How can researchers screen the biological activity of this compound against microbial biofilms?

- Biofilm biomass quantification : Use crystal violet staining after incubating bacterial strains (e.g., S. aureus) with sub-MIC concentrations. Absorbance at 595 nm correlates with biomass .

- Metabolic activity assay : XTT reduction measures viable cells within biofilms. SC38 (a related indole derivative) reduced MRSA biofilm activity by 60% at 25 µM .

Advanced: What mechanistic insights exist for functionalizing the indole core with nitroaryl groups?

- Curtius rearrangement : Enables amide bond formation at the indole’s 3-position. For example, coupling with 4-nitrophenylacetamide via tert-butyloxycarbonyl (Boc) protection achieves 85% yield in THF .

- Photoredox catalysis : Light-driven reactions (e.g., 450 nm LED) generate α-monofluoroalkyl radicals, facilitating C–H functionalization. This method avoids harsh reagents and improves regioselectivity .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., tubulin) using AutoDock Vina. The nitro group’s electron-withdrawing nature enhances π-stacking with aromatic residues (e.g., Tyr 224 in tubulin) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties. The HOMO-LUMO gap (~4.2 eV) suggests redox activity relevant to anticancer mechanisms .

Advanced: How to resolve contradictions in reported yields or bioactivity data?

- Synthetic yield discrepancies : Compare catalyst systems. For example, KOt-Bu (59% yield) vs. KOEt (61%) in silylation reactions highlights base-sensitive intermediates .

- Bioactivity variability : Test substituent effects. Adding electron-withdrawing groups (e.g., CF₃) to the phenyl ring increases antimicrobial potency (IC₅₀ from 5.5 µM to 2.8 µM) but reduces solubility, complicating dose-response curves .

Advanced: What strategies improve regioselectivity in indole functionalization?

- Directed C–H activation : Use Pd(OAc)₂ with pivalic acid to direct coupling to the 2-position. Steric hindrance from the 1-methyl group suppresses 3-substitution .

- Protecting groups : Boc protection of the indole nitrogen prevents unwanted alkylation, enabling selective nitration at the 2-position .

Advanced: How does the nitro group influence photochemical behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.